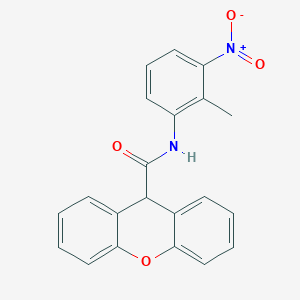![molecular formula C20H21N5O3S B11666171 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11666171.png)
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-エチル-5-フェニル-4H-1,2,4-トリアゾール-3-イル)スルファニル]-N'-[(E)-(4-ヒドロキシ-3-メトキシフェニル)メチリデン]アセトヒドラジドは、トリアゾール誘導体と呼ばれる複雑な有機化合物です。トリアゾールは、その多様な生物活性で知られており、医薬品化学において広く使用されています。
準備方法
合成経路と反応条件
2-[(4-エチル-5-フェニル-4H-1,2,4-トリアゾール-3-イル)スルファニル]-N'-[(E)-(4-ヒドロキシ-3-メトキシフェニル)メチリデン]アセトヒドラジドの合成は、通常、複数のステップで行われます。
トリアゾール環の形成: トリアゾール環は、適切なヒドラジン誘導体をカルボン酸またはその誘導体と環化させることで形成されます。
S-アルキル化: トリアゾール-3-チオール中間体は、適切なハロアルカンでS-アルキル化され、スルファニル基が導入されます。
縮合反応: 最終ステップは、トリアゾール誘導体を4-ヒドロキシ-3-メトキシベンズアルデヒドと縮合させて、目的のアセトヒドラジドを形成することです。
工業的生産方法
この化合物の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。反応条件、例えば温度、溶媒、触媒を最適化することは、高収率と純度を確保するために不可欠です。
化学反応解析
反応の種類
酸化: この化合物は、特にスルファニル基で酸化反応を起こし、スルホキシドまたはスルホンを生成します。
還元: 還元反応は、トリアゾール環またはヒドラジド部分を標的にし、アミンまたはヒドラジンを生成する可能性があります。
置換: この化合物中の芳香環は、求電子置換反応または求核置換反応を起こし、さまざまな官能基を導入できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸、過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、触媒的水素化などの還元剤が一般的に使用されます。
置換: ハロゲン、ニトロ化剤、スルホン化剤などの試薬が、制御された条件下で使用されて置換を行います。
主な生成物
酸化: スルホキシド、スルホン。
還元: アミン、ヒドラジン。
置換: ハロゲン化、ニトロ化、またはスルホン化された誘導体。
科学研究の応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造は、さまざまな改変を可能にし、合成有機化学において貴重な化合物となります。
生物学
生物学的研究では、トリアゾール誘導体は、酵素阻害剤、抗菌剤、抗癌剤としての可能性が研究されています。この特定の化合物は、同様の生物活性を示す可能性があります。
医学
医薬品化学では、この化合物の潜在的な治療的用途について研究しています。トリアゾール誘導体は、抗真菌、抗菌、抗ウイルス特性で知られており、この化合物は創薬の候補となります。
産業
産業部門では、この化合物は、そのユニークな化学的特性により、ポリマーやコーティングなどの新素材の開発に使用できます。
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety, potentially leading to the formation of amines or hydrazines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, hydrazines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, triazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may exhibit similar biological activities.
Medicine
Medicinal chemistry explores this compound for its potential therapeutic applications. Triazole derivatives are known for their antifungal, antibacterial, and antiviral properties, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
2-[(4-エチル-5-フェニル-4H-1,2,4-トリアゾール-3-イル)スルファニル]-N'-[(E)-(4-ヒドロキシ-3-メトキシフェニル)メチリデン]アセトヒドラジドの作用機序は、特定の分子標的との相互作用に関与しています。トリアゾール環は、酵素の活性部位に結合して、その活性を阻害できます。スルファニル基は、タンパク質中のチオール基と相互作用して、その機能に影響を与える可能性があります。ヒドラジド部分は、生体分子と水素結合を形成し、その結合親和性を高めることができます。
類似の化合物との比較
類似の化合物
- 2-[(4-エチル-5-フェニル-4H-1,2,4-トリアゾール-3-イル)スルファニル]-N'-[(E)-1-(2-ナフチル)エチリデン]アセトヒドラジド
- 2-[(4-エチル-5-フェニル-4H-1,2,4-トリアゾール-3-イル)スルファニル]-N'-[(E)-(3-メチル-2-チエニル)メチリデン]アセトヒドラジド
- 2-[(4-エチル-5-フェニル-4H-1,2,4-トリアゾール-3-イル)スルファニル]-N'-[(E)-(5-メチル-2-チエニル)メチリデン]アセトヒドラジド
ユニークさ
2-[(4-エチル-5-フェニル-4H-1,2,4-トリアゾール-3-イル)スルファニル]-N'-[(E)-(4-ヒドロキシ-3-メトキシフェニル)メチリデン]アセトヒドラジドのユニークさは、その特定の官能基の組み合わせにあり、これは明確な化学的および生物学的特性を与えます。芳香環上のヒドロキシ基とメトキシ基の存在は、水素結合の可能性を高め、極性溶媒における溶解性を高めます。
類似化合物との比較
Similar Compounds
- 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide
- 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide
- 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxy and methoxy groups on the aromatic ring enhances its potential for hydrogen bonding and increases its solubility in polar solvents.
特性
分子式 |
C20H21N5O3S |
|---|---|
分子量 |
411.5 g/mol |
IUPAC名 |
2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H21N5O3S/c1-3-25-19(15-7-5-4-6-8-15)23-24-20(25)29-13-18(27)22-21-12-14-9-10-16(26)17(11-14)28-2/h4-12,26H,3,13H2,1-2H3,(H,22,27)/b21-12+ |
InChIキー |
RINWWOPEDODKOS-CIAFOILYSA-N |
異性体SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=C(C=C2)O)OC)C3=CC=CC=C3 |
正規SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=C(C=C2)O)OC)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1E)-1-{[(Pyridin-2-YL)formamido]imino}ethyl]phenyl acetate](/img/structure/B11666101.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11666102.png)
![ethyl 6-amino-2-(chloromethyl)-5-cyano-4-[4-(methylsulfanyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B11666104.png)
![2-methoxy-4-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate](/img/structure/B11666108.png)
![(5Z)-3-benzyl-5-{2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11666115.png)
![N-(4-{(1E)-1-[2-(furan-2-ylcarbonyl)hydrazinylidene]ethyl}phenyl)benzenesulfonamide](/img/structure/B11666124.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11666132.png)
![2,4-dibromo-6-[(E)-{2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]hydrazinylidene}methyl]phenol](/img/structure/B11666137.png)
![5-(4-Tert-butylphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11666143.png)

![3-(4-ethylphenyl)-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11666157.png)
![Ethyl 4-methyl-2-({2-oxo-2-phenyl-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B11666160.png)
![N-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]furan-2-carboxamide](/img/structure/B11666162.png)
![N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11666165.png)
